2,4-Dichloro-6-methyl-1,5-naphthyridine
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Overview
Description
2,4-Dichloro-6-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system consisting of two pyridine rings. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methyl-1,5-naphthyridine typically involves the reaction of 2,4-dichloro-1,5-naphthyridine with methylating agents under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: N-alkyl or N-aryl substituted naphthyridines.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Scientific Research Applications
2,4-Dichloro-6-methyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methyl groups in the structure enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1,5-naphthyridine
- 6-Methyl-1,5-naphthyridine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-6-methyl-1,5-naphthyridine is unique due to the specific arrangement of chlorine and methyl groups on the naphthyridine core. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,4-dichloro-6-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-7-9(12-5)6(10)4-8(11)13-7/h2-4H,1H3 |
InChI Key |
MLMKBENEDGBTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
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